Butyl 2-chlorobutanoate
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Overview
Description
. It is an ester formed from the reaction of butanol and 2-chlorobutanoic acid. Esters are known for their distinctive odors and are commonly used in food aroma and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 2-chlorobutanoate can be synthesized through the esterification reaction between butanol and 2-chlorobutanoic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions: Butyl 2-chlorobutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: Butanol and 2-chlorobutanoic acid.
Substitution: Butyl 2-hydroxybutanoate.
Scientific Research Applications
Butyl 2-chlorobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyl 2-chlorobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing butanol and 2-chlorobutanoic acid, which can then interact with biological molecules. The chlorine atom can participate in substitution reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
Butyl 4-chlorobutanoate: Another ester with a similar structure but with the chlorine atom on the fourth carbon.
Butyl 2-hydroxybutanoate: Formed by the substitution of the chlorine atom with a hydroxyl group.
Uniqueness: Butyl 2-chlorobutanoate is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
62108-74-1 |
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Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
butyl 2-chlorobutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-3-5-6-11-8(10)7(9)4-2/h7H,3-6H2,1-2H3 |
InChI Key |
NULLMNSLPQGSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CC)Cl |
Origin of Product |
United States |
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